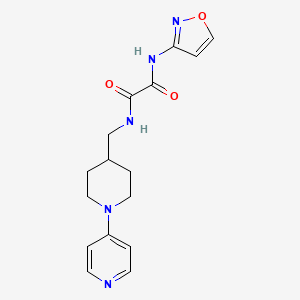

N1-(isoxazol-3-yl)-N2-((1-(pyridin-4-yl)piperidin-4-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

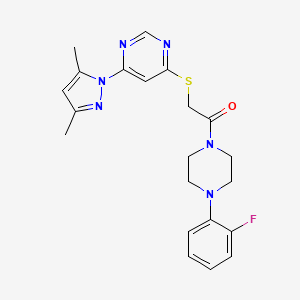

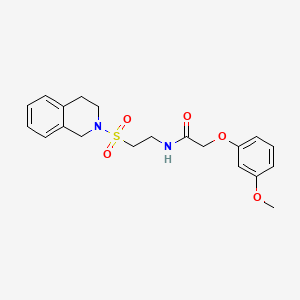

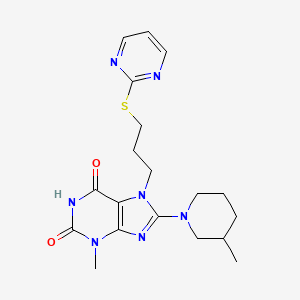

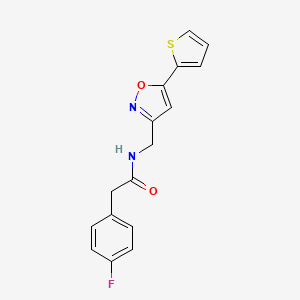

The compound contains several functional groups including an isoxazole ring, a pyridine ring, a piperidine ring, and an oxalamide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The isoxazole and pyridine rings are aromatic, while the piperidine ring is aliphatic. The oxalamide group would likely form hydrogen bonds with suitable acceptors .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the isoxazole ring could undergo electrophilic substitution or nucleophilic addition. The piperidine ring could undergo reactions typical of secondary amines .Applications De Recherche Scientifique

Antiviral Activity : A related compound, 4-((S)-2-{3-[(5-methyl-isoxazole-3-carbonyl)-amino]-2-oxo-2H-pyridin-1-yl}-pent-4-ynoylamino)-5-((S)-2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester, showed potent antiviral activity against human rhinovirus (HRV) serotypes and related picornaviruses in cell-based assays (Patick et al., 2005).

Cannabinoid Receptor Antagonism : The pyrazole derivative N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide showed potency as a cannabinoid receptor antagonist, indicating its potential in studying cannabinoid receptor binding sites and pharmacological probes (Lan et al., 1999).

Synthesis of Polycyclic Alkaloids : Isoxazolidines derived from the 1,3-dipolar cycloaddition of α,β-hexenolides to cyclic nitrones were converted into piperidine- and pyrrolidine-oxepinones, demonstrating their potential as precursors for synthesizing polycyclic alkaloids, specifically the Stemona alkaloids (Cid et al., 2004).

Characterization of CB1 Cannabinoid Receptor : Research on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor provided insights into the binding interaction with the receptor, suggesting the compound's role in receptor antagonism (Shim et al., 2002).

Alpha1A-Adrenoceptor Antagonism : A study on L-771,688 (SNAP 6383) revealed its role as a potent and selective alpha1A-adrenoceptor antagonist, indicating its relevance in understanding adrenergic receptor mechanisms (Chang et al., 2000).

Dynamic Tautomerism and Divalent N(I) Character : Research on N‐(Pyridin‐2‐yl)thiazol‐2‐amine highlighted the dynamic tautomerism and divalent N(I) character in this class of compounds, demonstrating their electron donating properties (Bhatia et al., 2013).

Role in Compulsive Food Consumption : A study on the effects of GSK1059865, a selective Orexin-1 Receptor antagonist, showed its role in reducing binge eating in female rats, suggesting its potential application in understanding and treating eating disorders (Piccoli et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

N'-(1,2-oxazol-3-yl)-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O3/c22-15(16(23)19-14-5-10-24-20-14)18-11-12-3-8-21(9-4-12)13-1-6-17-7-2-13/h1-2,5-7,10,12H,3-4,8-9,11H2,(H,18,22)(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASPWTMYLHQQOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(benzylthio)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2657167.png)

![N,N-dimethyl-N'-(7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide](/img/structure/B2657173.png)

![2-(3,5-dimethylpiperidine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2657174.png)

![N-[(1R,2R)-2-Hydroxycyclobutyl]-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B2657176.png)

![furan-2-yl((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2657188.png)